

literature review of Pot-4 clinical trial outcomes

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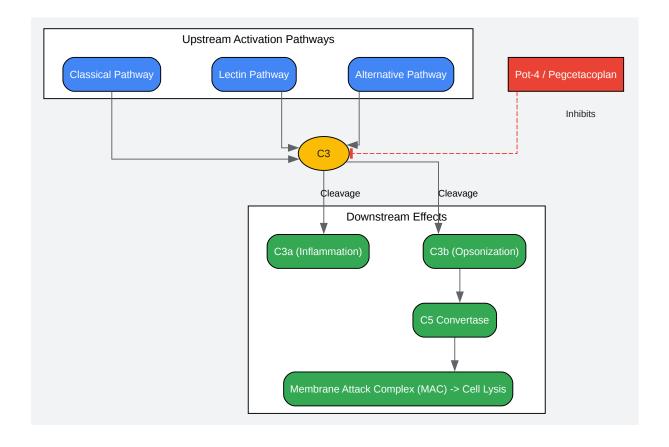
An Objective Comparison of Clinical Trial Outcomes for Pot-4 (Pegcetacoplan), a C3 Complement Inhibitor

This guide provides a comprehensive literature review of the clinical trial outcomes for Pot-4, an early-stage complement C3 inhibitor, and its advanced successor, pegcetacoplan (formerly APL-2). Developed to target the central component of the complement cascade, this therapeutic has been investigated across multiple debilitating diseases, most notably geographic atrophy (GA) secondary to age-related macular degeneration (AMD) and paroxysmal nocturnal hemoglobinuria (PNH). This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of quantitative trial data, detailed experimental protocols, and visualizations of the underlying biological and clinical pathways.

Mechanism of Action: C3 Inhibition

Pot-4 and pegcetacoplan are synthetic cyclic peptides that bind to complement component C3, preventing its cleavage and subsequent activation.[1][2][3] As C3 is the point of convergence for all three complement pathways (classical, lectin, and alternative), its inhibition provides comprehensive control over the cascade, mitigating the downstream inflammatory and cell-damaging effects, such as the formation of the membrane attack complex (MAC) that leads to cell lysis.[1][2][4][5]





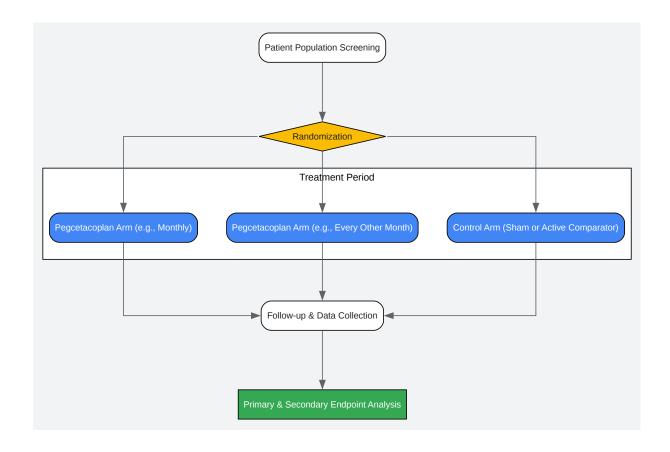
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Mechanism of C3 inhibition by Pot-4/pegcetacoplan.

Clinical Development Overview

The initial development focused on Pot-4 for AMD, with a Phase 1 trial (NCT00473928) establishing its safety and tolerability when administered via intravitreal injection.[1][6] The program evolved with the development of pegcetacoplan (APL-2), a PEGylated version of the peptide designed for enhanced pharmacokinetic properties.[5][7] This led to pivotal Phase 2 and 3 trials in both ophthalmology and hematology.





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A generalized workflow for Phase 3 randomized controlled trials.

Clinical Trial Outcomes in Geographic Atrophy (GA)

Pegcetacoplan is the first FDA-approved treatment for geographic atrophy.[8][9] Its efficacy was evaluated in several key multicenter, randomized, sham-controlled trials.

Efficacy Data for Geographic Atrophy



Trial Name	Phase	N	Treatment Arms	Primary Endpoint: Change in GA Lesion Growth vs. Sham (Month 12)	Key Secondary/ Long-Term Outcomes
FILLY	2	246	Pegcetacopla n Monthly, Pegcetacopla n Every Other Month (EOM), Sham	Monthly: 29% reduction (p=0.008)EO M: 20% reduction (p=0.067)[10]	Effect supported at 18 months post- treatment initiation.[10]
OAKS	3	637	Pegcetacopla n Monthly, Pegcetacopla n EOM, Sham	Monthly: 21% reduction (p=0.0004)E OM: 16% reduction (p=0.0055)[9]	At 24 months, reduction was 22% (monthly) and 18% (EOM).
DERBY	3	621	Pegcetacopla n Monthly, Pegcetacopla n EOM, Sham	Monthly: 12% reduction (p=0.062)EO M: 11% reduction (p=0.085)[9]	At 24 months, reduction was 19% (monthly) and 16% (EOM). [9][11]
GALE	3 (OLE)	N/A	Pegcetacopla n Monthly, Pegcetacopla n EOM	N/A (Extension Study)	Treatment effects increased over time, with up to a 45% reduction in GA growth rate observed with monthly



dosing by month 30.[12] Preserved visual function at 36 months.[8]

Safety Data for Geographic Atrophy (OAKS & DERBY at

24 Months)

Adverse Event	Pegcetacoplan Monthly	Pegcetacoplan EOM	Sham
New-Onset Exudative AMD (OAKS)	11%	8%	2%
New-Onset Exudative AMD (DERBY)	13%	6%	4%
Intraocular Inflammation	Reported, but specific rates vary across studies. Considered part of the safety profile.[12]		
Ischemic Optic Neuropathy	Rare, with an incidence of 0.1% over 30 months in the GALE study.[12]		

Clinical Trial Outcomes in Paroxysmal Nocturnal Hemoglobinuria (PNH)

Pegcetacoplan has demonstrated superiority over standard of care in PNH, a rare blood disorder characterized by complement-mediated hemolysis. It is effective for both treatment-naive patients and those with a suboptimal response to C5 inhibitors like eculizumab.[4]



Efficacy Data for Paroxysmal Nocturnal Hemoglobinuria



Trial Name	Phase	N	Patient Population	Comparator	Key Efficacy Outcomes
PADDOCK	1b	3	Treatment- Naïve	N/A (Single Arm)	Average LDH (marker of hemolysis) declined by 83% in the first month.
PHAROAH	1b	6	Suboptimal response to eculizumab	N/A (Add-on)	Average hemoglobin increased from 8.8 g/dL to 11.9 g/dL in the first month.[13]
PEGASUS	3	80	Suboptimal response to eculizumab	Eculizumab	Pegcetacopla n was superior in improving hemoglobin levels from baseline to week 16.
PRINCE	3	53	Treatment- Naïve	Supportive Care	85.7% of patients on pegcetacopla n achieved hemoglobin stabilization vs. 0% on control (p < .0001).[14] LDH levels



					were also significantly reduced.[14]
307 (OLE)	3 (OLE)	137	Patients from parent studies	N/A (Single Arm)	Sustained improvement s in hemoglobin (mean 11.6 g/dL) and fatigue scores at 48 weeks. 83.2% of patients remained transfusion-free.[15]

Safety Data for Paroxysmal Nocturnal Hemoglobinuria

The safety profile of pegcetacoplan in PNH is well-established. Common adverse events include injection site reactions.[4] Importantly, no cases of thrombosis or meningococcal infections were reported in the PEGASUS and PRINCE trials or during the 307 open-label extension study.[4][15]

Experimental Protocols Protocol for GA Phase 3 Trials (OAKS & DERBY)

- Study Design: Two parallel, multicenter, randomized, double-masked, sham-controlled
 Phase 3 trials.[9]
- Patient Population: Patients with GA secondary to AMD, with a GA lesion size within a specified range and best-corrected visual acuity.
- Intervention: Patients were randomized to receive intravitreal injections of pegcetacoplan (15 mg/0.1 mL) monthly, every other month, or a corresponding sham procedure.[9][16]



- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the total area of the GA lesion at month 12, as measured by fundus autofluorescence.[9]
- Follow-up: Efficacy and safety were assessed at regular intervals through 24 months.[9]

Protocol for PNH Phase 3 Trial (PRINCE)

- Study Design: A randomized, multicenter, open-label, controlled Phase 3 study.[14]
- Patient Population: Complement inhibitor-naïve adult patients with PNH.[14]
- Intervention: Patients were randomized 2:1 to receive pegcetacoplan (1080 mg subcutaneously twice weekly) or continue with supportive care (control group) for 26 weeks.
 [14]
- Co-Primary Endpoints:
 - Hemoglobin stabilization, defined as the avoidance of a >1 g/dL decrease in hemoglobin levels in the absence of transfusions from baseline through week 26.
 - Change from baseline in lactate dehydrogenase (LDH) level at week 26.[14]
- Follow-up: Safety and efficacy were monitored throughout the 26-week controlled period.

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Validation & Comparative





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